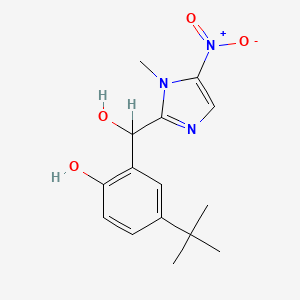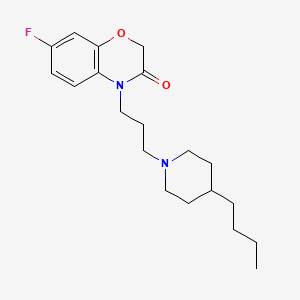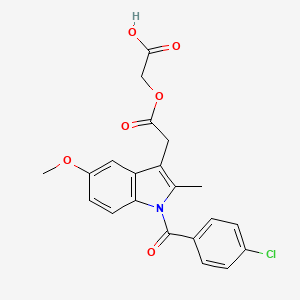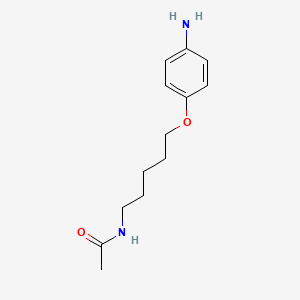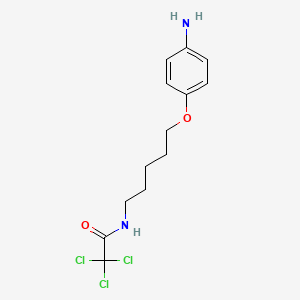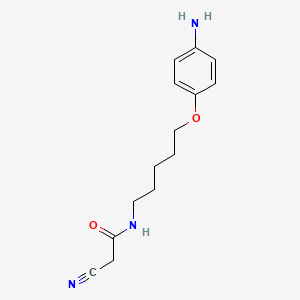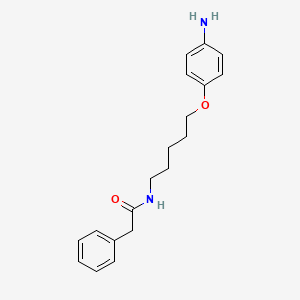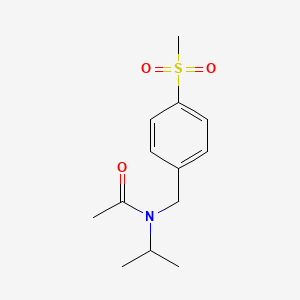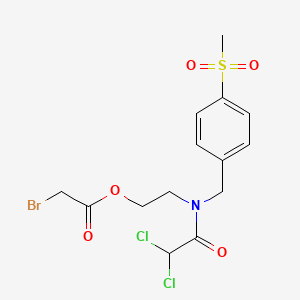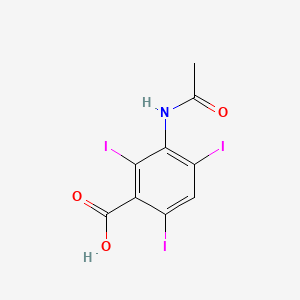
Aeroplysinin I
描述
Aeroplysinin I is a tertiary alcohol . It is a natural product found in Aplysina aerophoba, Aplysina cavernicola, and other organisms . It is a secondary metabolite isolated from marine sponges with a wide spectrum of bio-activities .
Synthesis Analysis
Aeroplysinin I is naturally found in marine sponges . Computational calculation and molecular docking were performed for aeroplysinin . The structure from geometry optimization of aeroplysinin-1 is not in one plane .Molecular Structure Analysis
The molecular formula of Aeroplysinin I is C9H9Br2NO3 . The IUPAC name is 2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile . The structure from geometry optimization of aeroplysinin-1 is not in one plane .Chemical Reactions Analysis
The interaction of aeroplysinin-1 with two different DNA gyrase from E. Coli and S. Aureus has been studied . In this research, aeroplysinin-1 can inhibit the protein with the free binding energy of about -5.7 kcal/mol and -6.35 kcal/mol, respectively, for E. Coli and S. Aureus .Physical And Chemical Properties Analysis
The molecular weight of Aeroplysinin I is 338.98 g/mol . The structure from geometry optimization of aeroplysinin-1 is not in one plane .科学研究应用
抗血管生成和抗炎特性: Aeroplysinin I展现出强大的抗血管生成作用,影响人体内皮细胞。它抑制关键的促炎分子,并已被证明可以下调血小板生成素1(TSP-1)和单核细胞趋化蛋白1(MCP-1),以及其他细胞因子(Martínez-Poveda et al., 2013)。这些特性使其成为抗炎疗法的潜在候选者。
内皮细胞中选择性诱导凋亡: 研究表明,Aeroplysinin I可以在内皮细胞中选择性诱导凋亡。它激活各种caspases并破坏线粒体通路,这对于凋亡至关重要。这种选择性作用在癌症治疗中尤为重要(Martínez-Poveda et al., 2012)。
抗肿瘤作用: Aeroplysinin I表现出强大的抗肿瘤作用,特别是针对白血病和前列腺癌细胞。其机制涉及通过产生活性氧诱导线粒体依赖性凋亡。它破坏细胞氧化平衡,表明其可用作抗白血病和前列腺癌药物先导(Shih et al., 2022)。
氧化还原平衡调节: 该化合物可以调节内皮细胞中的氧化还原平衡,影响促氧化和抗氧化酶活性。这表明其潜在治疗应用范围更广,尤其是在氧化还原失衡是关键因素的疾病中(García-Vilas et al., 2018)。
抑制NF-κB通路: Aeroplysinin I已被证明可以抑制NF-κB通路,该通路在内皮细胞的炎症反应中起着至关重要的作用。这一作用为其作为抗炎剂用于涉及病理内皮反应的疾病打开了可能性(Vidal et al., 2022)。
抗菌活性: Aeroplysinin I还表现出抗菌特性,计算研究表明其作为大肠杆菌和金黄色葡萄球菌抑制剂的潜力。这扩大了其范围,包括在治疗细菌感染中的可能应用(Maahury & Londong Allo, 2021)。
作用机制
Aeroplysinin 1, also known as (+)-Aeroplysinin-1 or Aeroplysinin I, is a brominated compound isolated from the marine sponge Aplysina aerophoba . This compound exhibits a wide spectrum of bioactivities, making it a subject of interest in various fields of research .
Target of Action
Aeroplysinin 1 has been found to target several key components in cells. It has shown potent antibiotic effects on Gram-positive bacteria . In cancer cells, it has demonstrated cytotoxic activities . Furthermore, it has been found to promote β-catenin degradation in colon cancer cells .
Mode of Action
The mode of action of Aeroplysinin 1 is multifaceted. It impairs cell growth in cancer cells , inhibits angiogenesis in vitro and in vivo , and modulates the redox status of different cell types . It also inhibits the NF-κB pathway, one of the main axes involved in endothelial response during inflammatory events .
Biochemical Pathways
Aeroplysinin 1 affects several biochemical pathways. It inhibits the NF-κB pathway, which is involved in the endothelial response during inflammatory events . It also prevents the phosphorylation of Akt induced by TNF-α in human umbilical vein endothelial cells (HUVECs), probably supporting the inhibitory effect of this compound in the NF-κB pathway .
Result of Action
The result of Aeroplysinin 1’s action is the inhibition of several cellular processes. It impairs cell growth in cancer cells , inhibits angiogenesis , and modulates the redox status of different cell types . It also inhibits the expression of pro-inflammatory genes in TNF-α- and LPS-stimulated HUVECs .
未来方向
Aeroplysinin I exhibits pleiotropic bioactive effects, impairing cell growth in cancer cells, inhibiting angiogenesis in vitro and in vivo, and modulating the redox status of different cell types . Due to its versatility, Aeroplysinin I might have a pharmaceutical interest for the treatment of different pathologies .
属性
IUPAC Name |
2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYNLOSBKBOJJD-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C(C=C1Br)(CC#N)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C([C@@H]([C@@](C=C1Br)(CC#N)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951322 | |
| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aeroplysinin I | |
CAS RN |
28656-91-9, 55057-73-3 | |
| Record name | Aeroplysinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28656-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | aeroplysinin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (.+-.)-Aeroplysinin I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of (+)-aeroplysinin-1?
A1: While the exact mechanism of action is still under investigation, research suggests (+)-aeroplysinin-1 influences multiple cellular pathways. In endothelial cells, it inhibits the phosphorylation of both Akt and Erk, key proteins involved in cell survival, proliferation, and angiogenesis. [] Additionally, it interacts with the NF-κB pathway by inhibiting the IKK complex phosphorylation and preventing RelA/p65 nuclear import, thereby impacting the inflammatory response. []
Q2: How does (+)-aeroplysinin-1 induce apoptosis in endothelial cells?
A2: (+)-Aeroplysinin-1 selectively triggers apoptosis in endothelial cells, possibly by preventing Bad phosphorylation. [] This disruption leads to cytochrome c release from mitochondria and subsequent activation of caspases 2, 3, 8, and 9, ultimately resulting in programmed cell death. []
Q3: What is the role of (+)-aeroplysinin-1 in modulating the redox balance of endothelial cells?
A3: (+)-Aeroplysinin-1 demonstrates a multifaceted influence on redox regulation in endothelial cells. It impacts the expression of proteins involved in redox processes and modulates the activity of antioxidant and pro-oxidant enzymes. [] Additionally, it influences transcription factors crucial for maintaining redox homeostasis. []
Q4: What is the molecular formula and weight of (+)-aeroplysinin-1?
A4: (+)-Aeroplysinin-1 has the molecular formula C8H5Br2NO2 and a molecular weight of 294.94 g/mol. []
Q5: Are there any spectroscopic data available for (+)-aeroplysinin-1?
A5: Yes, researchers have extensively utilized spectroscopic techniques to characterize (+)-aeroplysinin-1. NMR (1H and 13C), MS, and IR analyses are commonly employed to elucidate its structure. [] Additionally, Raman optical activity (ROA) and vibrational circular dichroism (VCD) studies have provided valuable insights into its conformational properties in aqueous solutions. []
Q6: How do structural modifications of (+)-aeroplysinin-1 affect its biological activity?
A6: While specific SAR studies were not extensively detailed in the provided abstracts, research on nitrile hydratase enzymes suggests high substrate specificity towards (+)-aeroplysinin-1. Synthesized analogues with modifications to the core structure were not converted by the enzyme, indicating the importance of the naturally occurring structure for its biological activity. []
Q7: What in vitro models have been used to study the anti-cancer activity of (+)-aeroplysinin-1?
A7: (+)-Aeroplysinin-1's anti-cancer properties have been investigated in various in vitro models. Studies using human leukemia cell lines (Molt-4 and K562), prostate cancer cell lines (Du145 and PC-3), and colon carcinoma (HCT-116) and fibrosarcoma (HT-1080) cell lines have shown promising results. [, , ]
Q8: Has (+)-aeroplysinin-1 been tested in any in vivo models?
A8: While specific in vivo studies were not extensively detailed in the provided abstracts, one study mentioned the potent anti-angiogenic activity of (+)-aeroplysinin-1 both in vitro and in vivo. [] Further investigation into specific animal models and study designs is recommended for a comprehensive understanding of its in vivo efficacy.
Q9: What is the potential of (+)-aeroplysinin-1 for treating acne?
A9: (+)-Aeroplysinin-1 demonstrated potent antibacterial activity against clinical strains of Cutibacterium acnes and Staphylococcus aureus, key players in acne pathogenesis. [, ] Notably, these strains showed a low sensitivity to commonly used antibiotics for topical acne therapy, highlighting (+)-aeroplysinin-1 as a potential alternative. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





